
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used as a pain reliever and anti-inflammatory medication. It is one of the most commonly prescribed drugs in the world and is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain.
作用机制
The mechanism of action of Diclofenac involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to decrease the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. Additionally, Diclofenac has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also limitations to its use. Diclofenac can have side effects, and its efficacy can vary depending on the condition being treated. Additionally, its use can be limited by ethical considerations, as it is a commonly used medication.
未来方向
There are several future directions for research involving Diclofenac. One area of research is the development of new formulations and delivery methods for the drug. This could include the development of sustained-release formulations or the use of nanoparticles to improve drug delivery. Another area of research is the investigation of Diclofenac's potential use in treating other conditions, such as cancer or Alzheimer's disease. Additionally, research could be focused on identifying new targets for Diclofenac's mechanism of action, which could lead to the development of new drugs with similar properties.
合成方法
The synthesis of Diclofenac involves the reaction of 2,4-dichlorobenzoic acid with 2-methylphenylamine to form 2,4-dichloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with chlorosulfonic acid to form the final product, 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used in clinical trials to evaluate its efficacy in treating various conditions, including osteoarthritis, rheumatoid arthritis, and acute postoperative pain. Diclofenac is also used in research to investigate its potential use in treating cancer, Alzheimer's disease, and other conditions.
属性
IUPAC Name |
2,4,5-trichloro-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-10(15)9(14)6-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMACWQGCFDXPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylsulfanyl-1-oxopyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7463352.png)
![3-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B7463360.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
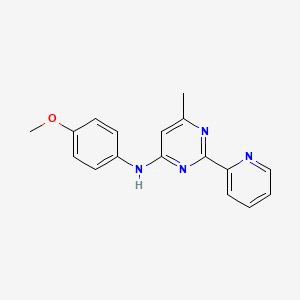
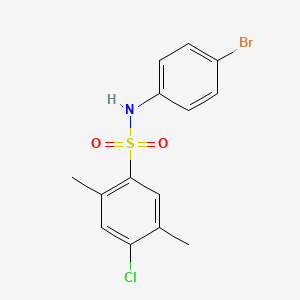
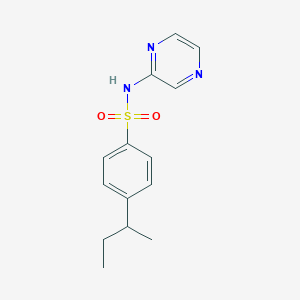

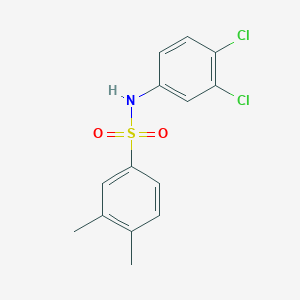
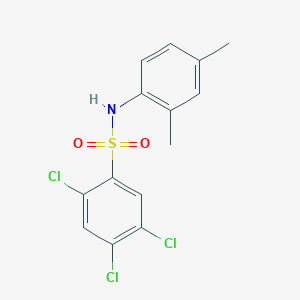
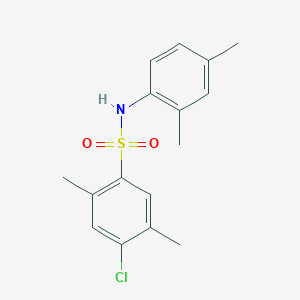
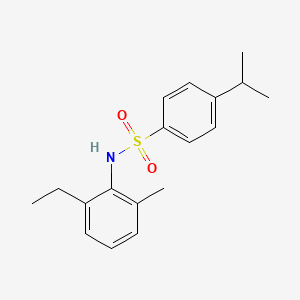
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)